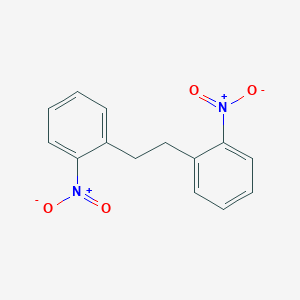

2,2'-Dinitrobibenzyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85868. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOZRPPSBVIHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168736 | |

| Record name | 2,2'-Dinitrobibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16968-19-7 | |

| Record name | 2,2′-Dinitrodibenzyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dinitrobibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16968-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dinitrobibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,o'-dinitrobibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dinitrobibenzyl (CAS: 16968-19-7)

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of 2,2'-Dinitrobibenzyl, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but shows solubility in organic solvents such as ethanol and acetone.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 272.26 g/mol | [2] |

| CAS Number | 16968-19-7 | [1] |

| Melting Point | 121-122 °C | [3][4] |

| Boiling Point (Predicted) | 391.6 ± 22.0 °C at 760 mmHg | [2][3] |

| Density (Experimental) | 1.452 g/cm³ | [5] |

| Appearance | Light yellow powder/White to Orange to Green powder to crystal | [1][6] |

Spectroscopic Data

The structural identity of this compound is well-characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | 7.96 | dd | 8.2, 1.2 | H-3 |

| 7.54 | pseudo t | H-5 | |||

| 7.42 | dd | 7.7, 1.3 | H-6 | ||

| 7.38 | pseudo t | H-4 | |||

| 3.25 | s | CH₂ | |||

| ¹³C | CDCl₃ | 149.37 | |||

| 136.01 | |||||

| 133.30 | |||||

| 132.49 | |||||

| 127.56 | |||||

| 124.84 | |||||

| 34.44 |

Source:[4]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 273 | 1 | [M+H]⁺ |

| 255 | 8 | |

| 237 | 9 | |

| 178 | 21 | |

| 136 | 100 | |

| 120 | 70 | |

| 92 | 85 |

Source:[4]

Infrared (IR) Spectroscopy

Key IR absorption bands are observed at: 2962, 2854, 2343, 1608, 1576, 1509, 1443, 1344, 1310, 1262, 1201, 1164, 1126, 1073, 1041, 959, 859, 787, 749, 704, 666, 567, 531, 421 cm⁻¹.[4]

X-ray Crystallography

Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional structure of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 7.5678 (8) Åb = 14.4964 (16) Åc = 5.9874 (5) Åβ = 108.607 (6)° |

| Volume | 622.52 (11) ų |

| Z | 2 |

Source:[5]

In the solid state, the molecule possesses an inversion center at the midpoint of the ethylene bridge.[5] The nitro group is inclined at an angle of 33.2° to the plane of the phenyl ring.[5]

Synthesis and Reactivity

This compound is primarily synthesized via the oxidative coupling of 2-nitrotoluene. It serves as a crucial intermediate in the synthesis of the antiepileptic drug Carbamazepine.[2][7]

References

- 1. Page loading... [guidechem.com]

- 2. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]

- 3. MOLBASE [key.molbase.com]

- 4. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,2'-DINITRODIBENZYL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of 2,2'-Dinitrobibenzyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2'-Dinitrobibenzyl, a significant intermediate in organic synthesis. The document details its characteristics, experimental protocols for its preparation, and its role in the synthesis of pharmaceutical compounds.

Core Physical and Chemical Properties

This compound, with the CAS number 16968-19-7, is a dinitro-dibenzyl functional compound.[1] It presents as a solid that can range in color from white to pale brown or light yellow.[1][2]

Physical Properties

A summary of the key physical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [3][4][5][6] |

| Molecular Weight | 272.26 g/mol | [3][4][6] |

| Melting Point | 121-122°C | [3][6] |

| Boiling Point (Predicted) | 391.6 ± 22.0 °C at 760 mmHg | [2][6][7][8] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [2][6][7][8] |

| Appearance | White to Orange to Green powder to crystal; light yellow powder | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol and acetone.[1] Also slightly soluble in DMSO and very slightly in heated methanol.[2][6][8] | |

| Flash Point | 178.9°C | |

| Refractive Index | 1.628 | [7] |

Chemical and Spectroscopic Properties

This compound is primarily utilized as a versatile building block in organic synthesis.[1] Its chemical reactivity is centered around the nitro groups, which can undergo reduction to form amino groups, a critical step in the synthesis of various heterocyclic compounds.[1][9]

The spectroscopic data provides the structural confirmation of the compound.

| Spectroscopic Data | Values | Source(s) |

| ¹H NMR (500.1 MHz, CDCl₃) | δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂) | [3] |

| ¹³C NMR (125.8 MHz, CDCl₃) | δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44 | [3] |

| IR (ATR, cm⁻¹) | 2962, 2854, 1608, 1576, 1509, 1443, 1344, 1310, 859, 787, 749, 704 | [3] |

| Mass Spectrometry (EI, 70 eV) | m/z (%) = 273 (1) [M+H]⁺, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85) | [3] |

Experimental Protocols

Synthesis of this compound from 2-Nitrotoluene

This protocol is based on the oxidative coupling of 2-nitrotoluene, which has been optimized to achieve a high yield.[3][9]

Materials:

-

2-Nitrotoluene

-

Potassium tert-butoxide

-

Bromine

-

Dry Tetrahydrofuran (THF)

-

Deionized Water

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-nitrotoluene (2.00 g, 15.0 mmol) in dry THF (90 mL) in a round-bottom flask.[3]

-

Cool the solution to 0°C using an ice bath.[3]

-

Add potassium t-butoxide to the cooled solution and stir for 2 minutes.[3]

-

Add bromine (3.12 g, 19.5 mmol) to the reaction mixture.[3]

-

Stir the reaction for an additional 5 minutes.[3]

-

Quench the reaction by adding the mixture to 500 mL of an ice/water mixture.[3]

-

Collect the resulting precipitate by filtration.[3]

-

Extract the filtrate with CH₂Cl₂ (3 x 100 mL).[3]

-

Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by a saturated sodium chloride solution.[3]

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.[3]

-

Purify the crude product by crystallization from a water/ethanol (1:2) mixture to yield this compound as a white solid (yield: 95%).[3]

Key Applications and Logical Workflow

A primary application of this compound is its role as a key intermediate in the synthesis of Carbamazepine, an antiepileptic drug.[7][8] The synthetic pathway involves the reduction of the nitro groups of this compound to form 2,2'-diaminobibenzyl, which then undergoes ring-closing and dehydrogenation steps.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Role of this compound in Carbamazepine synthesis.

Safety and Handling

This compound is classified as a hazardous chemical.[1] It may cause skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment, such as gloves and safety goggles, should be worn when handling this compound.[1] In case of exposure, immediate medical attention is advised.[1] It should be stored in a sealed container in a dry, room-temperature environment.[2][6][8]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and procedural information to support research and development activities.

References

- 1. Page loading... [guidechem.com]

- 2. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]

- 3. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]

- 7. 2,2'-Dinitrodibenzyl|16968-19-7 - MOLBASE Encyclopedia [m.molbase.com]

- 8. 2,2'-DINITRODIBENZYL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of 2,2'-Dinitrobibenzyl from o-Nitrotoluene: A Technical Guide

Introduction

2,2'-Dinitrobibenzyl, with the chemical formula C₁₄H₁₂N₂O₄, is a key chemical intermediate, most notably in the synthesis of the antiepileptic drug Oxcarbazepine.[1] The manufacturing process for this intermediate frequently starts from o-nitrotoluene, making its efficient synthesis a subject of significant interest in industrial and pharmaceutical chemistry.[1][2] This guide provides an in-depth overview of the primary synthesis methods, detailed experimental protocols, and comparative data for researchers and professionals in chemical and drug development.

Core Synthesis Pathways

The conversion of o-nitrotoluene to this compound is primarily achieved through the oxidative coupling of two o-nitrotoluene molecules. This transformation hinges on the deprotonation of the acidic benzylic protons of o-nitrotoluene by a strong base to form an o-nitrobenzyl anion. This reactive intermediate is then dimerized through an oxidative process.

The main variations in this synthetic approach lie in the choice of base, solvent, and oxidizing agent, each influencing the reaction's efficiency, safety, and product purity.

-

Base and Solvent System : Strong bases such as potassium tert-butoxide, sodium ethoxide, and sodium methoxide are commonly employed.[2][3][4] The choice of solvent is critical; while aprotic solvents like tetrahydrofuran (THF) or hydrocarbons like cyclohexane are effective, other solvents can lead to different reaction pathways.[3][4] For instance, autoxidation in t-butanol favors the formation of the desired dinitrobibenzyl, whereas using dimethyl sulfoxide (DMSO) can lead to the formation of 1,2-di(o-nitrophenyl)-ethanol.[5]

-

Oxidizing/Coupling Agent : The dimerization of the o-nitrobenzyl anion can be induced by various agents. Mild oxidizing agents like bromine have been shown to be highly effective.[3] Other methods employ air or oxygen, sometimes in the presence of metal catalysts.[6][7] Certain protocols also utilize reagents like ethyl formate or isoamyl formate in conjunction with the base.[1][4]

An alternative, multi-step route involves an initial addition reaction between o-nitrotoluene and o-nitrobenzaldehyde, followed by substitution and reduction steps to yield the final product.[1][8] This method is reported to provide high yields and purity, avoiding some of the challenges associated with direct oxidative coupling.[1]

References

- 1. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]

- 3. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. actachemscand.org [actachemscand.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2'-Dinitrobibenzyl

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dinitrobibenzyl, also known by its IUPAC name 1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene, is a dinitro aromatic compound that serves as a crucial intermediate in various organic syntheses.[1] Its primary significance lies in its role as a key precursor in the industrial production of Carbamazepine, a first-line antiepileptic drug.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and analytical data, tailored for professionals in chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is a yellow crystalline solid.[1] It is characterized by the presence of two nitro groups attached to the ortho positions of the two phenyl rings of a bibenzyl core structure.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene | [5][6] |

| Synonyms | 1,2-Bis(2-nitrophenyl)ethane, o,o'-Dinitrobibenzyl | [2][5] |

| CAS Number | 16968-19-7 | [5] |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [5] |

| Molecular Weight | 272.26 g/mol | [5][6] |

| Melting Point | 121-122°C | [2][7] |

| Boiling Point | 391.6°C (Predicted) | [3] |

| Density | 1.317 g/cm³ (Predicted) | [2][3] |

| Appearance | Pale brown to light brown solid | [3] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol (heated), Ethanol, Acetone | [1][3] |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the identification and quality control of this compound during synthesis and in subsequent applications.

Table 2: Spectroscopic Data

| Analysis Type | Data | Reference(s) |

| ¹H NMR | (500.1 MHz, CDCl₃, 300 K): δ = 7.96 (dd, J = 8.2, 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7, 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂) | [7] |

| ¹³C NMR | (125.8 MHz, CDCl₃, 300 K): δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44 | [7] |

| Mass Spec. (EI) | (70 eV): m/z (%) = 273 (1) [M+H]⁺, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85) | [7] |

| IR (ATR) | 2962, 2854, 1608, 1576, 1509, 1443, 1344 cm⁻¹ | [7] |

Synthesis Protocols and Methodologies

The synthesis of this compound can be achieved through several routes. Below are two prominent experimental protocols.

Method 1: Dimerization of 2-Nitrotoluene

This method provides a high-yield, two-step process starting from 2-nitrotoluene.[7]

Experimental Protocol:

-

Anion Formation: Dissolve 2-nitrotoluene (15.0 mmol) in dry tetrahydrofuran (THF, 90 mL) under a nitrogen atmosphere and cool the solution to 0°C.

-

Add potassium t-butoxide and stir the reaction mixture for 2 minutes.

-

Coupling Reaction: Add bromine (19.5 mmol) to the mixture and continue stirring for an additional 5 minutes.

-

Work-up: Quench the reaction by adding the mixture to 500 mL of an ice/water slurry.

-

Collect the resulting precipitate by filtration.

-

Extract the aqueous filtrate with dichloromethane (CH₂Cl₂, 3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution and saturated sodium chloride solution.

-

Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by crystallization from a water/ethanol (1:2) mixture to yield this compound as a white solid (95% yield).[7]

Method 2: Industrial Route for Carbamazepine Synthesis

A multi-step synthesis is often employed in industrial settings, starting from o-nitrobenzaldehyde and o-nitrotoluene. This route is particularly relevant for its direct application in drug manufacturing.[8]

Experimental Protocol:

This patented method involves three main stages: an addition reaction, a substitution reaction with a brominating agent, and a final debromination step.[8]

-

Addition Reaction: React o-nitrotoluene and o-nitrobenzaldehyde in the presence of a base (e.g., potassium hydroxide) and a suitable solvent (e.g., dimethyl sulfoxide) to form 1,2-bis(2-nitrophenyl)ethanol.[8]

-

Bromination: Treat the resulting diol with a brominating agent to yield 1,2-bis(2-nitrophenyl)bromoethane.[8]

-

Debromination/Reduction: Add the bromo-intermediate to a reactor with a solvent like diethylene glycol dimethyl ether. Add a reducing agent, such as sodium borohydride, in batches while maintaining the temperature below 30°C. The reaction is stirred for approximately 2 hours.[8]

-

Work-up and Purification: Pour the reaction mixture into water to precipitate the crude product. The solid is collected by filtration and recrystallized from methanol to afford the purified this compound with a yield of about 92.5%.[8]

Applications in Drug Development

The primary and most critical application of this compound is as a key intermediate in the synthesis of Carbamazepine.[2][8][9] Carbamazepine is an essential antiepileptic drug used to manage seizures, treat trigeminal neuralgia, and address certain psychiatric disorders like bipolar disorder.[2][4] The synthesis of Carbamazepine from this compound involves subsequent reduction of the nitro groups and cyclization to form the dibenzo[b,f]azepine core structure.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.[11]

-

Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[1][12]

-

Avoid breathing dust.[11]

-

Wash hands thoroughly after handling.[10]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

Store in a cool, dry place, sealed in a tightly closed container.[3]

-

For comprehensive safety information, refer to the substance's Safety Data Sheet (SDS).

References

- 1. Page loading... [guidechem.com]

- 2. 2,2'-Dinitrodibenzyl|16968-19-7 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]

- 4. 2,2'-DINITRODIBENZYL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2'-Dinitrodibenzyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]

- 8. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2,2'-Dinitrobibenzyl in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H12N2O4[1][2] |

| Molecular Weight | 272.26 g/mol [1][3] |

| Melting Point | 122°C[1][4] |

| Appearance | Pale Brown to Light Brown Solid[1][4] |

| CAS Number | 16968-19-7[1][2] |

Qualitative Solubility of this compound

| Solvent | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][4] | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol | Very Slightly Soluble (may increase with heating)[1][4] | Methanol is a polar protic solvent. The solubility is expected to be limited but can be enhanced by heating. |

| Hexane | Sparingly Soluble to Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to be a good solvent for the moderately polar this compound. |

| Toluene | Moderately Soluble | Toluene is a non-polar aromatic solvent that may exhibit better solvation of the aromatic rings in this compound compared to aliphatic hydrocarbons. |

| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that is a good general-purpose solvent for many organic compounds. |

| Dichloromethane | Moderately Soluble | Dichloromethane is a polar aprotic solvent that is effective at dissolving many organic solids. |

| Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar solvent that is a good choice for dissolving many organic compounds. |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5][6][9] This is because the dissolution process is often endothermic, and adding heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Polarity : The polarity of both the solute and the solvent is a critical factor.[5][7][9] A good match between the polarity of this compound and the solvent will lead to higher solubility.

-

Molecular Size : Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[9][10]

-

Pressure : For solid and liquid solutes, pressure has a negligible effect on solubility.[6][9]

References

- 1. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. byjus.com [byjus.com]

- 7. app1-c89-pub.pressidium.com - Solubility In Organic Chemistry [app1-c89-pub.pressidium.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. youtube.com [youtube.com]

melting point and boiling point of 2,2'-Dinitrobibenzyl

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Dinitrobibenzyl

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in the synthesis of the antiepileptic drug Carbamazepine.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and detailed experimental methodologies.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its identification, purification, and handling in a laboratory setting. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Melting Point | 122°C | [1][2][3][4] |

| 120.0 to 123.0 °C | ||

| 121°C | [5] | |

| 180-182°C | [6] | |

| Boiling Point | 391.6°C (at 760 mmHg) | [1] |

| 391.6±22.0 °C (Predicted) | [2][3] | |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][6][7] |

| Molecular Weight | 272.26 g/mol | [2][3][4] |

| Appearance | White to Orange to Green powder to crystal | [6] |

| Light yellow powder | [2][8] |

Note on Melting Point Discrepancy: While most sources report the melting point of this compound to be in the range of 120-123°C, one source indicates a significantly higher range of 180-182°C.[6] This higher value may be anomalous or could potentially refer to an isomer, such as p,p'-Dinitrobibenzyl, which has a reported melting point of 179-180°C.[9] Purity of the compound is a critical factor, as impurities can lower the melting point and broaden its range.[10][11][12]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.[12][13]

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[10]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. Crush the solid into a fine powder using a mortar and pestle.[14]

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until the sample fills the tube to a height of 1-2 mm.[11][14]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time in the subsequent accurate measurement.[10]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[10][13]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point range is T1-T2.[10][14] For a pure compound, this range should be narrow, typically 0.5-1.5°C.[10][11][12]

Boiling Point Determination

Given the high boiling point of this compound (391.6°C), specialized equipment capable of reaching this temperature safely is required. A common method for small quantities is the capillary method using a Thiele tube or a high-temperature melting point apparatus.[15][16]

Apparatus and Materials:

-

High-temperature heating apparatus (e.g., aluminum block or high-boiling point oil bath like silicone oil)

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

High-temperature thermometer

-

This compound sample

Procedure:

-

Sample Preparation: Place a small amount of liquid this compound (if melted) or a solution in a high-boiling solvent into a fusion tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing up, into the fusion tube containing the sample.[15][17]

-

Apparatus Setup: Attach the fusion tube to a high-temperature thermometer. Immerse the setup in a high-temperature heating bath, ensuring the sample and the thermometer bulb are at the same level.[15]

-

Heating: Heat the apparatus slowly and uniformly.[15] As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15][16] This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Data Recording: Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[16] This is the point where the external pressure equals the vapor pressure of the substance.[18]

Logical and Experimental Workflows

The following diagrams illustrate the logical and experimental workflows for the characterization of this compound.

Caption: Logical workflow for assessing the purity of a this compound sample.

Caption: Experimental workflow for determining the melting point of a solid compound.

Caption: Workflow for determining the boiling point using the inverted capillary method.

References

- 1. 2,2'-Dinitrodibenzyl|16968-19-7 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 2,2'-DINITRODIBENZYL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]

- 4. 2,2'-Dinitrodibenzyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. athabascau.ca [athabascau.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. byjus.com [byjus.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. byjus.com [byjus.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Spectroscopic Data of 2,2'-Dinitrobibenzyl

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of the antiepileptic drug Carbamazepine.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for researchers and professionals involved in drug development and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 500.1 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.96 | dd | 8.2, 1.2 | 2H | H-3 |

| 7.54 | pseudo t | - | 2H | H-5 |

| 7.42 | dd | 7.7, 1.3 | 2H | H-6 |

| 7.38 | pseudo t | - | 2H | H-4 |

| 3.25 | s | - | 4H | CH₂ |

| Data sourced from ChemicalBook.[2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 125.8 MHz

| Chemical Shift (δ) ppm |

| 149.37 |

| 136.01 |

| 133.30 |

| 132.49 |

| 127.56 |

| 124.84 |

| 34.44 |

| Data sourced from ChemicalBook.[2] |

Table 3: IR Spectroscopic Data for this compound Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Description |

| 2962, 2854 | C-H stretching |

| 1608, 1576, 1509 | Aromatic C=C stretching |

| 1509, 1344 | N-O stretching (asymmetric and symmetric) of nitro group |

| 787, 749 | C-H out-of-plane bending |

| Data sourced from ChemicalBook.[2] The characteristic strong absorptions for the nitro group attached to an aromatic ring are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[3] |

Table 4: Mass Spectrometry Data for this compound Technique: Electron Ionization (EI), 70 eV

| m/z | Relative Intensity (%) | Assignment |

| 273 | 1 | [M+H]⁺ |

| 255 | 8 | |

| 237 | 9 | |

| 178 | 21 | |

| 136 | 100 | |

| 120 | 70 | |

| 92 | 85 | |

| Data sourced from ChemicalBook.[2] The molecular weight of this compound is 272.26 g/mol .[1][4][5][6] |

Experimental Protocols

The data presented in this guide were obtained through the following experimental procedures.

Synthesis and Purification of this compound Under a nitrogen atmosphere, 2-nitrotoluene (2.00 g, 15.0 mmol) was dissolved in dry tetrahydrofuran (THF, 90 mL) and cooled to 0 °C.[2] Potassium t-butoxide was then added, and the mixture was stirred for 2 minutes before the addition of bromine (3.12 g, 19.5 mmol).[2] After stirring for an additional 5 minutes, the reaction was quenched by adding it to 500 mL of an ice/water mixture. The resulting precipitate was filtered. The filtrate was extracted with CH₂Cl₂ (3 x 100 mL). The combined organic layers were washed with saturated sodium thiosulfate solution and saturated sodium chloride solution, then dried over MgSO₄ and concentrated under reduced pressure. The crude product was purified by crystallization using a water/ethanol (1:2) mixture to yield this compound as a white solid.[2]

NMR Spectroscopy ¹H and ¹³C NMR spectra were acquired on a 500.1 MHz spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl₃), and the spectra were recorded at 300 K.[2]

Infrared (IR) Spectroscopy The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) technique.[2] Another common method for solid samples involves using a KBr wafer.[5]

Mass Spectrometry (MS) The mass spectrum was recorded using an Electron Ionization (EI) source at an ionization energy of 70 eV.[2]

Workflow Diagram

The following diagram illustrates the general workflow from the synthesis of this compound to its characterization using various spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]

- 2. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 2,2'-DINITRODIBENZYL(16968-19-7) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]

An In-depth Technical Guide to 2,2'-Dinitrobibenzyl

This technical guide provides a comprehensive overview of 2,2'-Dinitrobibenzyl, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Commercial Availability

This compound is available from a variety of chemical suppliers catering to research and development needs. Notable suppliers include:

-

Sigma-Aldrich: Offers the compound, often for early discovery research purposes[1].

-

ChemicalBook: Lists multiple suppliers and provides pricing information[2][3].

-

Guidechem: A platform that aggregates data from various chemical suppliers[4].

-

Pharmaffiliates: Supplies this compound as a reference standard[5].

-

Tokyo Chemical Industry (TCI): A well-known supplier of reagents for research[3].

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 16968-19-7 | [4][6] |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [4][6] |

| Molecular Weight | 272.26 g/mol | [3][6] |

| Appearance | Pale Brown to Light Brown Solid / Yellow Crystalline Solid | [4][7] |

| Melting Point | 121-123.5°C | [2][8] |

| Boiling Point (Predicted) | 391.6 ± 22.0 °C | [3][7] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [3][7] |

| Solubility | Sparingly soluble in water; Soluble in DMSO (Slightly), Methanol (Very Slightly, Heated), Ethanol, and Acetone. | [3][4][7] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][7] |

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (500.1 MHz, CDCl₃) | δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂) | [2] |

| ¹³C NMR (125.8 MHz, CDCl₃) | δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44 | [2] |

| Mass Spectrometry (EI, 70 eV) | m/z (%) = 273 (1) [M+H]⁺, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85) | [2][6] |

| Infrared (IR) (ATR) | 2962, 2854, 1608, 1576, 1509, 1443, 1344, 1310, 859, 787, 749 cm⁻¹ | [2] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the oxidative coupling of 2-nitrotoluene.

Protocol 1: Oxidative Coupling of 2-Nitrotoluene

This protocol yields this compound as a white solid with a high yield.

Materials:

-

2-nitrotoluene

-

Potassium tert-butoxide

-

Bromine

-

Dry Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate (MgSO₄)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) and cool the solution to 0°C.[2]

-

Add potassium tert-butoxide to the solution and stir for 2 minutes.[2]

-

Add bromine (19.5 mmol) and continue stirring for an additional 5 minutes.[2]

-

Quench the reaction by adding the mixture to 500 mL of an ice/water slurry.[2]

-

Collect the resulting precipitate by filtration.

-

Extract the filtrate with CH₂Cl₂ (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by saturated sodium chloride solution.[2]

-

Dry the organic phase over MgSO₄ and concentrate under reduced pressure.[2]

-

Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound. The reported yield is approximately 95%.[2]

Protocol 2: Reductive Debromination

Another patented method involves a three-step synthesis starting from o-nitrobenzaldehyde and o-nitrotoluene, culminating in a debromination step.[9]

Materials:

-

1,2-bis-(2-nitrobenzophenone) bromoethane

-

Sodium borohydride

-

Diglyme (diethylene glycol dimethyl ether)

-

Methanol

Procedure:

-

Add 1,2-bis-(2-nitrobenzophenone) bromoethane (1.0 mol) and diglyme to a reactor and stir.[9]

-

Portion-wise, add sodium borohydride (0.5-1.0 mol), maintaining the reaction temperature below 30°C, using a water bath for cooling if necessary.[9]

-

After the addition is complete, continue to stir the mixture at room temperature for 0.5 to 2 hours.[9]

-

Pour the reaction mixture into water to precipitate the crude product.[9]

-

Collect the yellow solid by filtration and dry it.

-

Recrystallize the crude product from methanol to obtain pure this compound. Yields are reported to be in the range of 86-92.5%.[9]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Carbamazepine, an important antiepileptic drug used to treat seizures, neuropathic pain, and bipolar disorder.[3][7] The synthesis involves the reduction of the nitro groups of this compound to form the corresponding diamine, which is then cyclized to form the core structure of Carbamazepine.

Safety and Handling

This compound is classified as a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It is also very toxic to aquatic life.[10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.

Visualizations

The following diagrams illustrate the synthesis of this compound and its role in the synthesis of Carbamazepine.

Caption: Synthesis of this compound from 2-Nitrotoluene.

Caption: Role of this compound in Carbamazepine Synthesis.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]

- 3. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [webbook.nist.gov]

- 7. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]

- 10. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

alternative names and synonyms for 2,2'-Dinitrobibenzyl

An In-depth Technical Guide to 2,2'-Dinitrobibenzyl

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Alternative Names and Synonyms

This compound is known by a variety of names in chemical literature and databases. Understanding these synonyms is crucial for effective literature searches and chemical sourcing.

-

1,1'-(1,2-Ethanediyl)bis(2-nitrobenzene)[1]

-

Benzene, 1,1'-(1,2-ethanediyl)bis[2-nitro-[2]

-

Bibenzyl, 2,2'-dinitro-[2]

-

Bis(o-nitrobenzyl)[4]

-

Dinitro-2,2' dibenzyl[5]

-

o,o'-Dinitrobibenzyl[5]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 16968-19-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₂N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 272.26 g/mol | --INVALID-LINK-- |

| Melting Point | 122-123 °C | --INVALID-LINK-- |

| Boiling Point | 391.6±22.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.317±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Appearance | Light yellow powder | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

This compound is a key intermediate in the synthesis of the antiepileptic drug Carbamazepine. A common synthetic route involves the following steps:

-

Condensation: o-Nitrotoluene reacts with o-nitrobenzaldehyde in the presence of a base (e.g., potassium hydroxide) and a solvent (e.g., dimethyl sulfoxide) to form 1,2-bis(2-nitrophenyl)ethanol.

-

Halogenation: The resulting diol is then halogenated, for example, using phosphorus tribromide in dichloromethane, to yield 1,2-bis(2-nitrophenyl)bromoethane.

-

Reduction: Finally, debromination of 1,2-bis(2-nitrophenyl)bromoethane using a reducing agent like sodium borohydride in a solvent such as diethylene glycol dimethyl ether affords this compound.

A detailed experimental protocol can be adapted from the procedures outlined in various patents describing the preparation of Carbamazepine intermediates.

Analytical Characterization

The identity and purity of this compound can be determined using a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., acetone or dichloromethane).

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program would start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of the analyte from any impurities.

-

MS Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrometer will detect the molecular ion and characteristic fragmentation patterns of this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

HPLC Conditions: A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. A UV detector set at a wavelength where the nitroaromatic chromophores absorb strongly (e.g., 254 nm) is used for detection.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene protons of the ethyl bridge.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, corresponding to the aromatic and aliphatic carbons.

-

Diagrams

Synthetic Pathway of Carbamazepine via this compound

Caption: Synthesis of Carbamazepine from o-nitrotoluene and o-nitrobenzaldehyde.

Analytical Workflow for this compound Characterization

Caption: General workflow for the analytical characterization of this compound. General workflow for the analytical characterization of this compound.

References

- 1. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112961108A - Clean and efficient preparation method of carbamazepine - Google Patents [patents.google.com]

- 4. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]

- 5. This compound [webbook.nist.gov]

Theoretical and Computational Insights into 2,2'-Dinitrobibenzyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various pharmaceuticals. This document outlines its structural, spectroscopic, and electronic properties, integrating experimental data with simulated computational analysis to offer a holistic understanding of the molecule.

Molecular Structure and Properties

This compound, with the chemical formula C₁₄H₁₂N₂O₄, consists of two nitrophenyl groups linked by an ethane bridge. The molecule's conformation and electronic properties are of significant interest for understanding its reactivity and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 272.26 g/mol | [1][2] |

| Melting Point | 121-122 °C | [1][3] |

| Appearance | White to light yellow crystalline solid | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize the key experimental spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.96 | dd, J = 8.2, 1.2 Hz | 2H | H-3 |

| 7.54 | pseudo t | 2H | H-5 |

| 7.42 | dd, J = 7.7, 1.3 Hz | 2H | H-6 |

| 7.38 | pseudo t | 2H | H-4 |

| 3.25 | s | 4H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data [1]

| Chemical Shift (δ, ppm) | Assignment |

| 149.37 | C-NO₂ |

| 136.01 | C-1 |

| 133.30 | C-6 |

| 132.49 | C-4 |

| 127.56 | C-5 |

| 124.84 | C-3 |

| 34.44 | -CH₂- |

Table 3: Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2962, 2854 | C-H stretching (aliphatic) |

| 1608, 1576, 1509 | C=C stretching (aromatic) |

| 1520 | N=O asymmetric stretching (nitro group) |

| 1344 | N=O symmetric stretching (nitro group) |

| 787, 749 | C-H bending (aromatic) |

Table 4: Mass Spectrometry Data [1]

| m/z | Relative Intensity (%) | Assignment |

| 273 | 1 | [M+H]⁺ |

| 255 | 8 | [M-OH]⁺ |

| 237 | 9 | [M-NO₂]⁺ |

| 178 | 21 | [M-2NO₂]⁺ |

| 136 | 100 | [C₉H₁₀N]⁺ |

| 120 | 70 | [C₈H₆N]⁺ |

| 92 | 85 | [C₆H₆N]⁺ |

Experimental Protocols

Synthesis of this compound[1]

Materials:

-

2-nitrotoluene (2.00 g, 15.0 mmol)

-

Potassium tert-butoxide

-

Bromine (3.12 g, 19.5 mmol)

-

Dry Tetrahydrofuran (THF, 90 mL)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate (MgSO₄)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-nitrotoluene in dry THF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add potassium t-butoxide to the cooled solution and stir for 2 minutes.

-

Add bromine to the reaction mixture and continue stirring for an additional 5 minutes.

-

Pour the reaction mixture into 500 mL of an ice/water mixture.

-

Collect the resulting precipitate by filtration.

-

Extract the filtrate with CH₂Cl₂ (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound as a white solid.

Theoretical and Computational Analysis (Simulated)

Due to the limited availability of published computational studies on this compound, this section presents a simulated analysis based on established computational chemistry methods. The data presented here is intended to be representative of what would be expected from a rigorous theoretical study.

Computational Methodology

The simulated calculations were conceptually performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.

Molecular Geometry

The geometry of this compound was optimized to find the lowest energy conformation. The key geometric parameters are presented below and are compared with available experimental data from X-ray crystallography.[5]

Table 5: Selected Optimized Geometric Parameters (Simulated)

| Parameter | Bond/Angle | Simulated Value | Experimental Value[5] |

| Bond Lengths (Å) | |||

| C-C (ethane bridge) | 1.535 | 1.539 | |

| C-C (aromatic) | 1.385 - 1.401 | 1.378 - 1.395 | |

| C-N | 1.472 | 1.469 | |

| N-O | 1.225 | 1.221 | |

| **Bond Angles (°) ** | |||

| C-C-C (bridge-ring) | 113.8 | 113.5 | |

| C-C-N | 119.5 | 119.2 | |

| O-N-O | 123.7 | 123.9 | |

| Dihedral Angles (°) | |||

| C-C-C-C (ethane torsion) | 178.5 | 180.0 (inversion center) | |

| C-C-N-O | 33.5 | 33.2 |

Vibrational Analysis

The vibrational frequencies were calculated for the optimized geometry. The table below shows the key calculated frequencies and their assignments, which are in good agreement with the experimental IR data.

Table 6: Simulated Vibrational Frequencies and Assignments

| Simulated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| 3075-3010 | Not resolved | C-H stretching (aromatic) |

| 2965, 2858 | 2962, 2854 | C-H stretching (aliphatic) |

| 1605, 1578, 1511 | 1608, 1576, 1509 | C=C stretching (aromatic) |

| 1525 | 1520 | N=O asymmetric stretching |

| 1348 | 1344 | N=O symmetric stretching |

| 790, 755 | 787, 749 | C-H bending (aromatic) |

Electronic Properties

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (FMOs).

Table 7: Simulated Electronic Properties

| Property | Simulated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.45 eV |

| HOMO-LUMO Gap | 4.40 eV |

| Dipole Moment | 5.2 D |

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for a combined experimental and computational study of this compound.

Caption: Combined experimental and computational workflow.

Conclusion

This technical guide has provided a detailed overview of the experimental and simulated theoretical and computational studies of this compound. The integration of experimental data with computational simulations offers a powerful approach to understanding the structure-property relationships of this important molecule. The presented data and protocols can serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

References

safety and handling precautions for 2,2'-Dinitrobibenzyl

An In-depth Technical Guide to the Safety and Handling of 2,2'-Dinitrobibenzyl

Chemical Identification and Physical Properties

This compound, also known as 1,2-Bis(2-nitrophenyl)ethane, is a yellow crystalline solid organic compound.[1] It serves primarily as an intermediate in organic synthesis, notably in the preparation of the antiepileptic drug Carbamazepine.[2][3] Due to its chemical nature, stringent safety and handling protocols are required when working with this substance.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [4][5] |

| Molecular Weight | 272.26 g/mol | [2][4][6] |

| CAS Number | 16968-19-7 | [4][5] |

| Appearance | Pale brown to light brown or yellow solid/powder. | [1][2][3] |

| Melting Point | 122°C or 180-182°C (Values vary by source). | [1][2][3] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, acetone, and slightly soluble in DMSO and heated methanol. | [1][2][3] |

| Storage Temperature | Store at room temperature, sealed in a dry place. Some suppliers recommend -20°C for long-term storage. | [2][3][6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The Globally Harmonized System (GHS) classifications provided by various suppliers indicate risks of skin, eye, and respiratory irritation.[4] It is also noted as being very toxic to aquatic life.[4] Users should be aware that some safety data sheets (SDS) present more severe, albeit less common, classifications.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Category | Hazard Statement Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[4] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400 | Very toxic to aquatic life.[4] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410 | Very toxic to aquatic life with long lasting effects. |

| Potentially More Severe Classifications (from select suppliers) | |||

| Acute Toxicity (Oral) | 2 / 4 | H300 / H302 | Fatal if swallowed / Harmful if swallowed. |

| Acute Toxicity (Dermal) | 1 / 2 | H310 | Fatal in contact with skin. |

| Acute Toxicity (Inhalation) | 2 | H330 | Fatal if inhaled. |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction. |

| Serious Eye Damage | 1 | H318 | Causes serious eye damage. |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373 | May cause damage to organs through prolonged or repeated exposure. |

The following diagram illustrates the primary GHS pictograms associated with this compound, representing its main hazards.

Experimental Protocols and Handling

Safe handling of this compound is paramount. The following protocols outline best practices for laboratory use, derived from safety data sheets and synthesis procedures.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required before handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. Check for leaks before use. | [1][7] |

| Eye/Face Protection | Safety goggles with side-shields or a face shield. | [1][7] |

| Skin/Body Protection | Laboratory coat, suitable protective clothing. Change contaminated clothing immediately. | [1] |

| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter. | [7] |

General Laboratory Handling Protocol

This workflow outlines the critical steps for safely handling this compound powder in a research setting.

References

- 1. Page loading... [guidechem.com]

- 2. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]

- 3. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]

- 4. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 2,2'-Dinitrodibenzyl | CAS 16968-19-7 | LGC Standards [lgcstandards.com]

- 7. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide on the Toxicological Data of 2,2'-Dinitrobibenzyl

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the available toxicological information for 2,2'-Dinitrobibenzyl. A comprehensive search of publicly available scientific literature and toxicological databases has revealed a significant lack of specific toxicological studies for this compound. The information presented herein is based on general chemical safety information and data from structurally related compounds. All information regarding related compounds is for informational purposes only and should not be directly attributed to this compound.

Introduction

This compound is a chemical compound with the molecular formula C14H12N2O4.[1] It is primarily used in organic synthesis as a building block for various other compounds.[2] Despite its application in chemical synthesis, there is a notable absence of detailed toxicological studies in the public domain. This guide aims to consolidate the available safety information for this compound and provide context by summarizing toxicological data of structurally related nitroaromatic compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 16968-19-7 | [1][3] |

| Molecular Formula | C14H12N2O4 | [1] |

| Molecular Weight | 272.26 g/mol | [1][3] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 121 °C | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |

Hazard Identification and Classification

Based on aggregated data from suppliers and chemical databases, this compound has been assigned the following GHS hazard classifications. It is important to note that these are classifications and not the result of comprehensive toxicological testing.

| Hazard Class | GHS Classification | Source |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [3] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 (Very toxic to aquatic life) | [3] |

General Safety Precautions: Due to its classification as a hazardous chemical, handling of this compound requires appropriate personal protective equipment, including gloves, goggles, and respiratory protection.[2] Exposure may cause irritation to the skin, eyes, and respiratory system.[2]

Toxicological Data Summary

There is no specific quantitative toxicological data (e.g., LD50, NOAEL, LOAEL) available for this compound in the reviewed literature. The following sections discuss the known toxicological profiles of structurally similar compounds to provide a potential framework for understanding the possible toxicological properties of this compound.

Insights from Dinitrotoluenes (DNTs)

Dinitrotoluenes are structurally related to this compound. The toxicity of DNT isomers has been studied more extensively.

-

General Toxicity: DNT isomers are known to induce cyanosis and anemia.[5]

-

Organ-Specific Toxicity:

-

Reproductive: Certain isomers, such as 2,4- and 2,6-DNT, have been shown to decrease testes mass and cause degenerative histopathological changes in the male reproductive system.[5]

-

Spleen: Increased splenic mass and extramedullary hematopoiesis have been observed with exposure to several DNT isomers.[5]

-

Liver: Hepatocellular lesions and increased liver mass have been associated with some DNT isomers.[5]

-

Neurotoxicity: Neurotoxic effects have been noted for 3,4-DNT, 2,4-DNT, and 3,5-DNT.[5]

-

-

Carcinogenicity: 2,6-Dinitrotoluene is listed as a compound that can cause cancer by some expert panels.[6]

Insights from Dinitrophenols

Dinitrophenols are another class of nitroaromatic compounds. While the phenolic group differentiates them from this compound, their toxicological profile related to the dinitro-aromatic structure is informative.

-

Mechanism of Toxicity: A key mechanism of toxicity for 2,4-dinitrophenol is the uncoupling of oxidative phosphorylation, leading to hyperthermia.[7]

-

Reproductive and Developmental Toxicity: Studies on 2,4-dinitrophenol in rats have shown reproductive and developmental toxicity at higher doses, including a decrease in the number of live pups and reduced pup body weight.[8] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive/developmental toxicity in one study was determined to be 10 mg/kg bw/day in rats.[8]

Insights from Nitrobenzene

Nitrobenzene shares the nitro-aromatic functional group.

-

Hematotoxicity: A primary effect of nitrobenzene is the induction of methemoglobinemia, leading to cyanosis.[9]

-

Reproductive Toxicity: Nitrobenzene is a known male reproductive toxicant, causing testicular atrophy, hypospermatogenesis, and decreased fertility in animal studies.[10]

Experimental Protocols

Due to the lack of specific toxicological studies on this compound, no experimental protocols for this compound can be provided. For researchers planning to investigate the toxicology of this compound, a standard battery of tests would be recommended, following OECD guidelines.

A general workflow for initial toxicological screening of a novel chemical compound is illustrated below.

Caption: A generalized workflow for the initial toxicological evaluation of a chemical compound.

Signaling Pathways

There is no information available regarding the specific signaling pathways affected by this compound. The genotoxicity of some nitroarenes is known to be dependent on the metabolic reduction of the nitro group.[11] This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

The following diagram illustrates a generalized, hypothetical pathway for the bioactivation of nitroaromatic compounds, which may be relevant for this compound pending experimental verification.

Caption: A hypothetical bioactivation pathway for nitroaromatic compounds leading to genotoxicity.

Conclusion and Future Directions

The current body of scientific literature lacks specific toxicological data for this compound. While information from structurally related compounds such as dinitrotoluenes, dinitrophenols, and nitrobenzene can provide some preliminary insights into potential hazards, including hematotoxicity, reproductive toxicity, and organ-specific effects, these cannot be directly extrapolated.

For a comprehensive understanding of the toxicological profile of this compound, a full suite of toxicological studies is required. This should include assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, following established international guidelines. Such data is crucial for ensuring the safe handling and use of this compound in research and industrial applications.

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]

- 5. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Reproductive and developmental toxicity screening study of 2,4-dinitrophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Pivotal Role of 2,2'-Dinitrobibenzyl in the Synthesis of Carbamazepine: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the synthetic pathway of critical pharmaceuticals like Carbamazepine is paramount. This application note delves into the specific and crucial role of the intermediate, 2,2'-Dinitrobibenzyl, in the multi-step synthesis of Carbamazepine, an essential anticonvulsant medication. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate research and development in this area.

Carbamazepine, a cornerstone in the treatment of epilepsy and neuropathic pain, is synthesized through a pathway where this compound serves as a key precursor. The journey from this dinitro compound to the final active pharmaceutical ingredient (API) involves a series of chemical transformations, each with its own set of optimal conditions and potential yields. This document outlines the synthetic route, providing a comprehensive overview for laboratory and industrial applications.

The Synthetic Pathway: From Precursor to Product

The synthesis of Carbamazepine originating from this compound can be broadly categorized into four principal stages:

-

Synthesis of this compound: The process typically begins with the oxidative coupling of o-nitrotoluene.

-

Reduction to 2,2'-Diaminobibenzyl: The nitro groups of this compound are reduced to amino groups.

-

Cyclization and Dehydrogenation to Iminostilbene: The resulting diamine undergoes an intramolecular cyclization to form iminodibenzyl, which is subsequently dehydrogenated to yield the crucial intermediate, iminostilbene.

-

Carbamoylation to Carbamazepine: The final step involves the addition of a carbamoyl group to the iminostilbene nitrogen.

The overall workflow can be visualized as follows:

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield and economic viability of Carbamazepine production. The following tables summarize the reported quantitative data for each key transformation.

Table 1: Synthesis of this compound from o-Nitrotoluene

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Nitrotoluene | Potassium tert-butoxide, Bromine | Tetrahydrofuran (THF) | 0 to 20 | 0.12 | 95 | [1] |

| o-Nitrobenzaldehyde, o-Nitrotoluene | Sodium borohydride | Diethylene glycol dimethyl ether | <30 | 2 | 92.5 | [2] |

Table 2: Reduction of this compound to 2,2'-Diaminobibenzyl

| Reactant | Reducing Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Iron (Fe) powder | Water, Ethanol (2:1) | 90 | 4 | 97.5 | [3] |

| This compound | Hydrogen (H₂) | Organic Solvent A (e.g., Methanol) | 95-105 | - | High | [4] |

Table 3: Cyclization of 2,2'-Diaminobibenzyl to Iminodibenzyl

| Reactant | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,2'-Diaminobibenzyl | Polyphosphoric Acid | 280 | 5 | High | [4] |

Table 4: Dehydrogenation of Iminodibenzyl to Iminostilbene

| Reactant | Catalyst | Hydrogen Acceptor/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Iminodibenzyl | 10% Palladium on Carbon | o-Nitrotoluene | 210-240 | 10-24 | 79.8-80.1 | [5] |

| Iminodibenzyl | 5% Palladium on Activated Carbon | 2-Nitrotoluene | 180-230 | 3-5 | 82 | [6] |

| Iminodibenzyl | 5% Palladium on Activated Carbon | 3-Nitrotoluene | 210-240 | 3-5 | 78 | [6] |

| Iminodibenzyl | Ammonium vanadate | - | 300-700 | - | 60.5 | [7] |

| Iminodibenzyl | Nickel Oxide (NiO) | - | 350 | - | 90 (with recycle) | [8] |

Table 5: Conversion of Iminostilbene to Carbamazepine

| Reactant | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Iminostilbene | Sodium cyanate | Acetic acid, Water | 15-60 | 4 | 98.8 | [9] |

| Iminostilbene | Potassium cyanate | Acetic acid, Water | 18-80 | 0.5-5 | 93.2-95.9 | [10] |

| Iminostilbene | Urea, Sulfuric acid | Acetic acid | 80-85 | 7-8 | High | [11] |

| Iminostilbene | Sodium cyanate, Mandelic acid | Toluene | Reflux | 10 | High | [12] |

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of Carbamazepine, based on published procedures.

Protocol 1: Synthesis of this compound from o-Nitrotoluene[1]

Materials:

-

o-Nitrotoluene

-

Potassium tert-butoxide

-

Bromine

-

Dry Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate (MgSO₄)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

Under a nitrogen atmosphere, dissolve 2.00 g (15.0 mmol) of o-nitrotoluene in 90 mL of dry THF in a flask.

-